Amisulpride, (R)-

説明

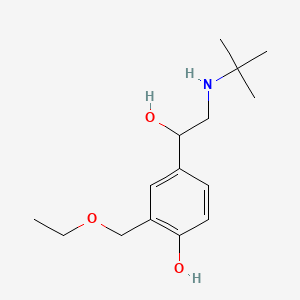

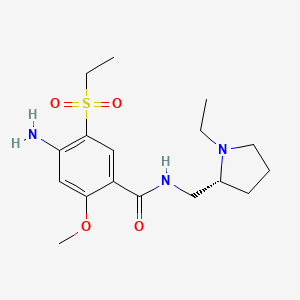

Amisulpride, also known by the brand names Solian, Barhemsys, and others, is an antiemetic and antipsychotic medication . It is used at lower doses intravenously to prevent and treat postoperative nausea and vomiting, and at higher doses orally to treat schizophrenia and acute psychotic episodes . It is a benzamide derivative and a dopamine receptor antagonist that selectively works on dopamine D2 and D3 receptors .

Molecular Structure Analysis

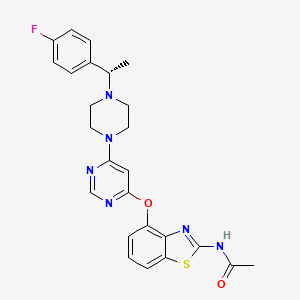

Amisulpride has the chemical formula C17H27N3O4S . Its exact mass is 369.17 and its molecular weight is 369.480 . It is a small molecule .科学的研究の応用

Treatment of Schizophrenia

Amisulpride: is primarily used in the treatment of schizophrenia. It is effective in alleviating both positive symptoms like delusions and hallucinations, and negative symptoms such as blunted affect and social withdrawal . The compound works by selectively antagonizing dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia .

Management of Major Depressive Disorder

Studies have explored the effects of Amisulpride on functional brain changes during reward- and motivation-related processing in patients with major depressive disorder (MDD) . The compound’s ability to modulate dopamine activity makes it a potential candidate for addressing anhedonia and other deficits in reward processing associated with MDD.

Postoperative Nausea and Vomiting

Amisulpride: has been used intravenously at lower doses to prevent and treat postoperative nausea and vomiting (PONV). It is believed to work by blocking dopamine D2 receptors, which are involved in the vomiting reflex .

Dysthymia and Other Mood Disorders

At very low doses, Amisulpride is used to treat dysthymia, a chronic form of depression. Its dopaminergic action is thought to be beneficial in improving mood and emotional responses in affected individuals .

Pharmacokinetic Research

Research has been conducted to understand the pharmacokinetics of Amisulpride , including its absorption, distribution, metabolism, and excretion. This is crucial for optimizing dosing regimens and understanding interindividual variability in drug plasma/serum levels .

Neuroimaging Studies

Amisulpride: has been utilized in neuroimaging studies to investigate its effects on brain activity. Functional MRI (fMRI) studies have been designed to assess the compound’s impact on blood-oxygenation-level-dependent (BOLD) responses during cognitive tasks in healthy subjects and psychiatric patients .

作用機序

Target of Action

Aramisulpride, also known as ®-Amisulpride or Amisulpride, ®-, primarily targets dopamine D2 and D3 receptors . It also has a high affinity for the 5-HT7 receptor . These receptors play crucial roles in various brain functions, including mood regulation and the perception of reality .

Mode of Action

Aramisulpride acts as an antagonist at the dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activity, thereby reducing dopaminergic transmission . At low doses, Aramisulpride blocks presynaptic autoreceptors, facilitating dopamine release and resolving dopaminergic hypoactivity . At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, responsible for its antipsychotic effects .

Biochemical Pathways

Aramisulpride’s action on dopamine D2 and D3 receptors affects the dopaminergic pathways in the brain, particularly in the limbic system . This system is involved in controlling mood and behavior. By blocking dopamine receptors, Aramisulpride can help to balance dopamine levels and reduce the symptoms of conditions like schizophrenia .

Pharmacokinetics

Aramisulpride shows linear pharmacokinetics with a bioavailability of 48% . It has low protein binding (17%) and an elimination half-life of approximately 12 hours . It is predominantly eliminated in the urine as the parent compound . The pharmacokinetics of Aramisulpride can be influenced by renal function .

Result of Action

The antagonistic action of Aramisulpride on dopamine D2 and D3 receptors can alleviate both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . The molecular and cellular effects of Aramisulpride’s action include changes in dopamine concentrations in the synapse and alterations in neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aramisulpride. For instance, the presence of contaminants in environmental samples can affect the degradation and elimination of the drug . Additionally, the drug’s effectiveness can be influenced by individual patient factors, such as genetic characteristics and renal function .

Safety and Hazards

特性

IUPAC Name |

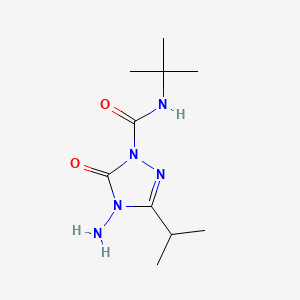

4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amisulpride, (R)- | |

CAS RN |

71675-90-6 | |

| Record name | Amisulpride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARAMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)